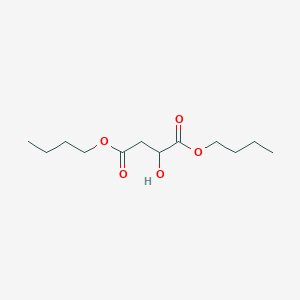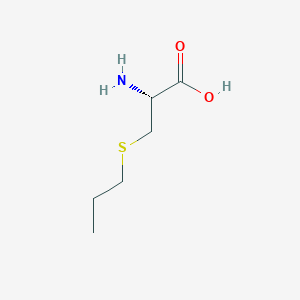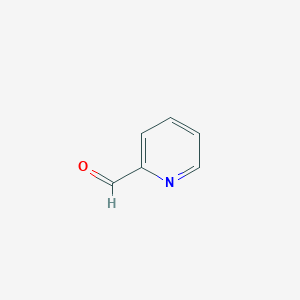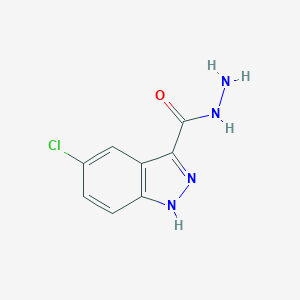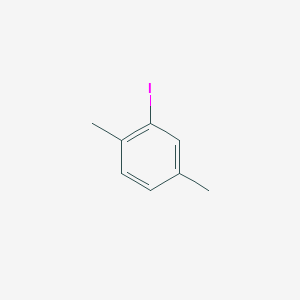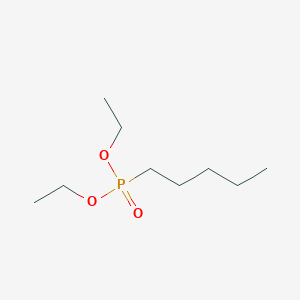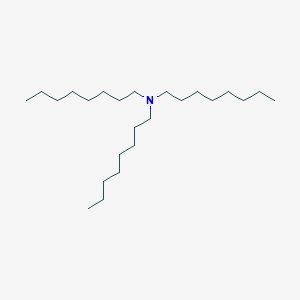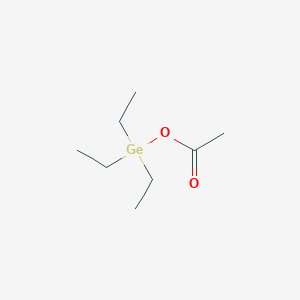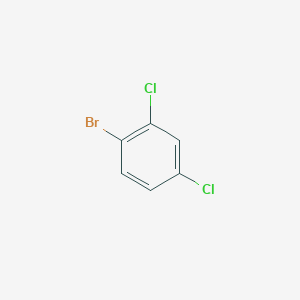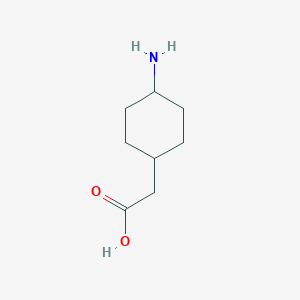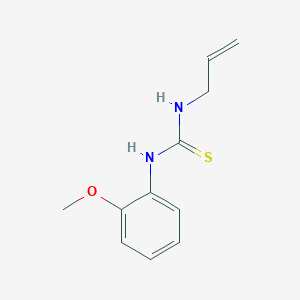
1-Allyl-3-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-(2-methoxyphenyl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an allyl group, an o-methoxyphenyl group, and a thio group attached to the urea backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(2-methoxyphenyl)thiourea typically involves the reaction of allyl isothiocyanate with o-methoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and o-methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Allyl-3-(2-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The allyl and o-methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler analog without the allyl and o-methoxyphenyl groups.
N,N’-Dimethylthiourea: Contains methyl groups instead of allyl and o-methoxyphenyl groups.
Tetramethylthiourea: Contains four methyl groups.
Uniqueness
1-Allyl-3-(2-methoxyphenyl)thiourea is unique due to the presence of the allyl and o-methoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1207-94-9 |
|---|---|
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15) |
Clé InChI |
OXFCBWYEQXGNIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
SMILES isomérique |
COC1=CC=CC=C1NC(=NCC=C)S |
SMILES canonique |
COC1=CC=CC=C1NC(=S)NCC=C |
Key on ui other cas no. |
1207-94-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



